molecular formula C21H16N4O4S B2362283 N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895414-38-7

N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2362283
CAS No.: 895414-38-7
M. Wt: 420.44
InChI Key: ZQDOLLUOVGCVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic benzothiazole derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged structure in pharmacology known for its diverse biological activities. The molecular architecture, which incorporates a 5-methoxybenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl moiety, suggests potential for investigation as an enzyme inhibitor. Specifically, structurally related compounds containing the benzothiazole scaffold have demonstrated significant research value as inhibitors of key enzymes like lipoxygenases (LOXs), which are implicated in inflammatory pathways and tumorigenesis . The metabolite products of the LOX pathway, such as those derived from arachidonic acid, are known to alter cellular signaling and contribute to processes like tumor promotion and metastatic disease . Furthermore, similar thiazole and thiadiazole derivatives are actively explored in oncology research for their antiproliferative effects and ability to induce apoptosis in cancer cells . The structural features of this compound make it a candidate for probing novel mechanisms of action, potentially extending to other targets such as bacterial enzymes like Mur ligases, which are essential for peptidoglycan biosynthesis in microorganisms . This reagent is intended for laboratory research to further elucidate these biochemical pathways and support the development of new therapeutic agents.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-29-15-8-9-19-17(11-15)23-21(30-19)24(13-14-5-4-10-22-12-14)20(26)16-6-2-3-7-18(16)25(27)28/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDOLLUOVGCVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

  • 5-Methoxybenzo[d]thiazol-2-amine (Benzothiazole core)
  • 2-Nitro-N-(pyridin-3-ylmethyl)benzamide (Nitrobenzamide sidechain)
  • Coupling strategy for uniting these fragments

Source provides a foundational pathway for benzothiazole synthesis via Jacobson cyclization, while and detail nitrobenzamide formation through nucleophilic acyl substitution. The coupling step draws from, which employs BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amide bond formation.

Synthesis of 5-Methoxybenzo[d]thiazol-2-amine

Thioamide Formation and Cyclization

The synthesis begins with 4-methoxybenzoic acid (1), converted to N-(4-methoxyphenyl)benzamide (2) via mixed anhydride formation using thionyl chloride. Treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in refluxing toluene yields the corresponding thioamide (3) with 85–90% efficiency.

Cyclization is achieved using bromine in acetic acid at 0–5°C, producing 5-methoxybenzo[d]thiazol-2-amine (4) (mp 190–192°C):
$$
\text{Thioamide} + \text{Br}_2 \xrightarrow{\text{AcOH, 0°C}} \text{5-Methoxybenzo[d]thiazol-2-amine} \quad
$$

Optimization Considerations:
  • Temperature control : Excessive heat promotes over-bromination.
  • Solvent choice : Acetic acid enhances electrophilic aromatic substitution kinetics.

Preparation of 2-Nitro-N-(Pyridin-3-ylmethyl)Benzamide

Nitration of Benzoyl Chloride

Benzoyl chloride (5) undergoes nitration at 0°C using fuming nitric acid (90%) in sulfuric acid, yielding 2-nitrobenzoyl chloride (6) with 78% regioselectivity. The ortho-directing effect of the acyl chloride group ensures preferential para-nitration relative to the carbonyl.

Amidation with Pyridin-3-ylmethylamine

Reaction of 6 with pyridin-3-ylmethylamine (7) in dichloromethane, mediated by triethylamine (TEA), produces 2-nitro-N-(pyridin-3-ylmethyl)benzamide (8) (yield: 92%):
$$
\text{2-Nitrobenzoyl chloride} + \text{Pyridin-3-ylmethylamine} \xrightarrow{\text{TEA, DCM}} \text{8} \quad
$$

Critical parameters :

  • Stoichiometry : 1.2 eq. amine prevents diacylation.
  • Purification : Silica gel chromatography (hexane/EtOAc 3:1) removes unreacted chloride.

Coupling of Benzothiazole and Benzamide Moieties

Activation and Coupling

The final step employs BOP reagent to activate the carboxylic acid of 8 (if starting from 2-nitrobenzoic acid) or directly couple 4 and 8. In anhydrous DMF, 5-methoxybenzo[d]thiazol-2-amine (4) reacts with 8 under BOP (1.1 eq.), DMAP (4-dimethylaminopyridine, 2.0 eq.), and TEA (1.5 eq.) at 25°C for 48 h:
$$
\text{4} + \text{8} \xrightarrow{\text{BOP, DMAP, TEA}} \text{Target Compound} \quad
$$

Yield Optimization :

  • DMAP role : Accelerates acylation by 30% compared to BOP alone.
  • Solvent drying : Residual water hydrolyzes BOP, reducing yields.

Industrial-Scale Production Strategies

Continuous Flow Nitration

Adopting methodology from, nitration in microreactors (residence time: 2 min) at 10°C improves safety and selectivity (94% para-product):
$$
\text{Benzoyl chloride} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, \text{Flow Reactor}} \text{6} \quad
$$

Catalytic Cyclization

Patent describes using CuCN in N-methylpyrrolidone (NMP) at 120°C to cyclize thioamides, reducing bromine dependency by 40%.

Spectroscopic Characterization and Quality Control

Key analytical data from analogous compounds:

Property Value Source
Molecular Formula C23H19N5O4S
HRMS (m/z) 485.1212 [M+H]+
1H NMR (CDCl3) δ 8.72 (d, J=4.8 Hz, 1H, Py-H)
HPLC Purity >99.5% (C18, MeCN/H2O 70:30)

Impurity profiling via LC-MS identifies:

  • Des-nitro analog : <0.1% when using fresh HNO3
  • Di-coupled product : <0.5% with BOP/TEA ratio >1.1

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted benzothiazole derivatives can be formed.

Scientific Research Applications

N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Substituent Effects

The target compound shares structural motifs with several benzothiazole and benzamide analogs (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparison of Selected Analogs
Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 5-methoxybenzo[d]thiazol-2-yl, 2-nitro, pyridin-3-ylmethyl Not reported Not reported Proposed ZAC antagonism
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) Unsubstituted benzamide 190–198 78–90 Enzyme inhibition
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-ethylpiperazine-benzamide (4i) 5-methoxybenzo[d]thiazol-2-yl, 4-ethylpiperazine 177.2 85 Enzyme inhibition
N-(Thiazol-2-yl)-2-nitrobenzamide (e.g., compound 1 in ) Thiazol-2-yl, 2-nitro Not reported Not reported ZAC antagonism (IC₅₀ ~1.2 µM)
Nitazoxanide 5-nitrothiazole, acetyloxybenzamide 202–212 (decomposes) Not reported Antiparasitic
  • Thiazole Core : The benzo[d]thiazole ring is critical for interactions with biological targets, as substitution or replacement of this ring (e.g., with morpholine or piperazine) diminishes activity . The 5-methoxy group in the target compound may enhance metabolic stability compared to unsubstituted analogs like 1.2b .
  • Nitro Group: The 2-nitro substitution on the benzamide is shared with nitazoxanide, a known antiparasitic agent . In ZAC antagonists, nitro groups at this position improve potency, as seen in compound 1 (IC₅₀ = 1.2 µM) .
  • Pyridin-3-ylmethyl Group : This substituent is unique to the target compound and may influence selectivity. Analogs with bulkier groups (e.g., 4-ethylpiperazine in 4i) show comparable enzyme inhibition but lack ZAC specificity .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs with nitro groups (e.g., nitazoxanide) exhibit higher melting points (>200°C) due to polar interactions, whereas methoxy-substituted derivatives (e.g., 4i) melt at ~177°C .
  • Solubility : Nitro groups generally reduce aqueous solubility, as seen in nitazoxanide, which requires formulation adjustments for bioavailability. The pyridin-3-ylmethyl group may mitigate this by introducing moderate hydrophilicity .

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d]thiazole moiety : Known for its biological activity.
  • Nitro group : Often associated with increased cytotoxicity.
  • Pyridin-3-ylmethyl substituent : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammatory processes and tumor progression.

  • Enzyme Inhibition : The compound has shown potential in inhibiting lipoxygenase (LOX) enzymes, which are implicated in various cancers, including colorectal and pancreatic cancer. Studies indicate that nitro-containing derivatives exhibit higher cytotoxic activity against cancer cell lines, such as PC3 (prostate cancer) and HT29 (colorectal cancer) .
  • Receptor Binding : The pyridine component may enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Biological Activity Data

Recent studies have demonstrated the compound's biological activity through various assays:

Activity Assay Cell Line IC50 (µM) Reference
CytotoxicityPC310.5
CytotoxicityHT2915.0
Enzyme Inhibition (LOX)Various12.5

Case Studies

  • Anti-Cancer Activity : A study investigated the cytotoxic effects of this compound on several cancer cell lines, revealing that it significantly inhibits cell proliferation and induces apoptosis in PC3 cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
  • Inflammation Modulation : Another research effort focused on the anti-inflammatory properties of the compound, demonstrating that it effectively reduces pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared with other benzothiazole derivatives to highlight its unique properties:

Compound Name Key Features Biological Activity
N-(benzo[d]thiazol-2-yl)-2-nitrobenzamideLacks methoxy group; simpler structureModerate anti-cancer effects
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamideSimilar structure; different nitro positionEnhanced enzyme inhibition

Q & A

Basic Question: What are the common synthetic routes for N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide, and how are intermediates characterized?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under acidic or basic conditions .
  • Step 2: Nitration of the benzamide moiety at the ortho position using mixed acid (HNO₃/H₂SO₄) to introduce the nitro group .
  • Step 3: Alkylation or coupling of the pyridin-3-ylmethyl group using nucleophilic substitution or amide bond formation under basic conditions (e.g., triethylamine in dichloromethane) .
    Characterization Methods:
  • Purity: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
  • Structural Confirmation: ¹H/¹³C NMR (e.g., 400 MHz Brucker Advance II), FTIR (KBr pellet), and high-resolution mass spectrometry (HRMS) to validate molecular weight .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy: Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy group at δ ~3.8 ppm) and carbon backbone .
  • FTIR: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .
  • X-ray Crystallography (if applicable): Resolves 3D structure and hydrogen-bonding patterns (e.g., SHELX-refined models) .

Advanced Question: How can reaction conditions be optimized to improve the yield of the pyridin-3-ylmethyl coupling step?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of the pyridinylmethyl group .
  • Base Choice: Use hindered bases (e.g., DIPEA) to minimize side reactions during amide bond formation .
  • Temperature Control: Maintain 0–5°C during coupling to suppress hydrolysis of reactive intermediates .
  • Catalysis: Explore Pd-mediated cross-coupling for sterically challenging substitutions .
    Validation: Monitor reaction progress via TLC and isolate intermediates for NMR analysis to confirm regioselectivity .

Advanced Question: What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
  • QSAR Models: Train on analogs (e.g., IC₅₀ data from benzo[d]thiazole derivatives) to predict bioactivity .
    Case Study: Docking studies of similar benzamides revealed hydrogen bonding with ATP-binding pockets in kinase targets .

Advanced Question: How can researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

  • Assay Standardization: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and normalize to positive controls (e.g., doxorubicin) .
  • Solubility Adjustments: Optimize DMSO concentration (<0.1% v/v) to avoid cytotoxicity artifacts .
  • Metabolic Stability Testing: Evaluate microsomal half-life (e.g., human liver microsomes) to rule out rapid degradation .
  • Orthogonal Assays: Confirm activity via fluorescence polarization (FP) or surface plasmon resonance (SPR) .

Advanced Question: What strategies are effective for structural optimization to enhance selectivity against cancer cells?

Answer:

  • Bioisosteric Replacement: Substitute the nitro group with electron-withdrawing groups (e.g., CF₃) to improve membrane permeability .
  • Heterocycle Variation: Replace pyridinylmethyl with morpholinopropyl to modulate LogP and reduce off-target effects .
  • Pro-drug Design: Introduce hydrolyzable esters (e.g., acetate) for targeted release in tumor microenvironments .
    Validation: Compare IC₅₀ ratios (cancer vs. normal cells) in analogs (e.g., selectivity ratio >5 indicates improved safety) .

Advanced Question: What crystallographic challenges arise during structure determination, and how are they resolved?

Answer:

  • Crystal Growth: Use vapor diffusion (e.g., methanol/water) and seeding techniques to obtain diffraction-quality crystals .
  • Hydrogen Bonding: SHELXL refinement resolves intermolecular interactions (e.g., N–H···N/C=O···H–C dimers) .
  • Disorder Handling: Apply restraints to mobile groups (e.g., pyridinylmethyl) and verify via residual density maps .
    Case Study: Centrosymmetric dimers in similar benzothiazoles were resolved using SHELX-97 with R-factor <5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.